![molecular formula C16H22Cl2N4O4S B500355 N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide CAS No. 878722-90-8](/img/structure/B500355.png)
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since become a popular tool for studying the Notch signaling pathway.
Mécanisme D'action
DAPT inhibits the Notch pathway by blocking the cleavage of Notch receptors. Notch receptors are transmembrane proteins that are cleaved by a protease called γ-secretase to release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and activates downstream signaling events. DAPT binds to the active site of γ-secretase and prevents the cleavage of Notch receptors, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the Notch pathway, DAPT has been shown to inhibit the Wnt/β-catenin pathway, which is another important signaling pathway in development and disease. DAPT has also been shown to have anti-inflammatory effects and to promote neuronal differentiation in vitro. In vivo, DAPT has been shown to have anti-tumor effects in a variety of cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAPT in lab experiments is its specificity for the Notch pathway. DAPT has been shown to be a highly selective inhibitor of γ-secretase and does not affect other proteases or signaling pathways. This makes DAPT a valuable tool for studying the Notch pathway in vitro and in vivo. However, one limitation of using DAPT is its solubility. DAPT is poorly soluble in water and requires the use of organic solvents, which can be toxic to cells at high concentrations.
Orientations Futures
There are many future directions for the use of DAPT in scientific research. One area of interest is the role of the Notch pathway in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, progression, and recurrence. The Notch pathway has been implicated in the regulation of cancer stem cells, and DAPT has been shown to have anti-tumor effects in a variety of cancer models. Another area of interest is the use of DAPT in the treatment of Alzheimer's disease. The Notch pathway has been implicated in the pathogenesis of Alzheimer's disease, and DAPT has been shown to improve cognitive function in animal models of the disease.
Méthodes De Synthèse
DAPT can be synthesized using a multi-step process starting from 3,4-dichloroaniline. The first step involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride to form N-(3,4-dichloro-phenyl)-2-chloroacetamide. This compound is then reacted with morpholine-4-sulfonic acid to form N-(3,4-dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-chloroacetamide]. Finally, the chloro group is replaced with a piperazine group using piperazine to form N-(3,4-dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, or DAPT.
Applications De Recherche Scientifique
DAPT has been widely used in scientific research as a tool for studying the Notch signaling pathway. The Notch pathway is an evolutionarily conserved signaling pathway that plays a critical role in cell fate determination, proliferation, and differentiation. Dysregulation of the Notch pathway has been implicated in many diseases, including cancer, cardiovascular disease, and Alzheimer's disease. DAPT inhibits the Notch pathway by blocking the cleavage of Notch receptors, which is required for the activation of downstream signaling events.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4O4S/c17-14-2-1-13(11-15(14)18)19-16(23)12-20-3-5-21(6-4-20)27(24,25)22-7-9-26-10-8-22/h1-2,11H,3-10,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJPQATCRNYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

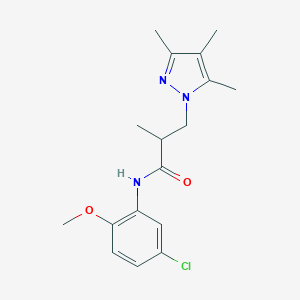




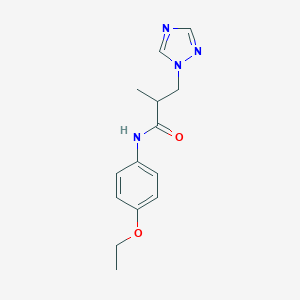
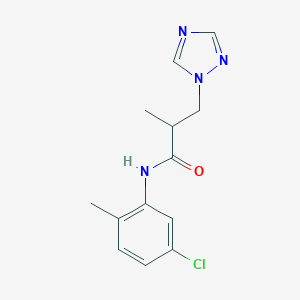
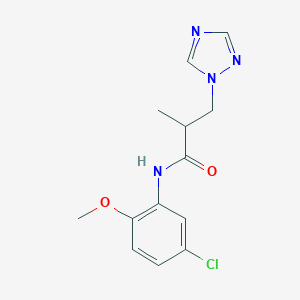
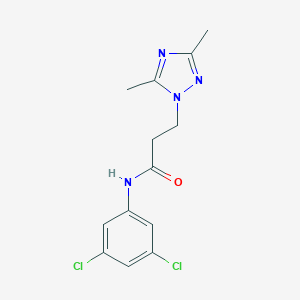
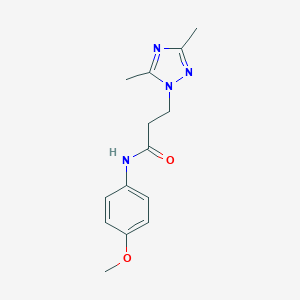
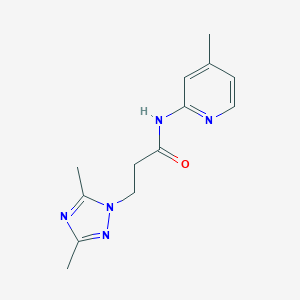


![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B500295.png)